5,5-Dimethyl-1,3-dioxaspiro[5.5]undecan-4-one
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Overview
Description
5,5-Dimethyl-1,3-dioxaspiro[5.5]undecan-4-one is an organic compound with the molecular formula C11H20O2. It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom. This compound is also known as 3,3-dimethyl-1,5-dioxaspiro[5.5]undecane .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-1,3-dioxaspiro[5.5]undecan-4-one typically involves the reaction of cyclohexanone with 2,2-dimethyl-1,3-propanediol. The reaction is carried out under acidic conditions, often using a catalyst such as p-toluenesulfonic acid. The reaction mixture is refluxed in an appropriate solvent like toluene, and the product is isolated through distillation or crystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to higher efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-1,3-dioxaspiro[5.5]undecan-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketal group into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the spiro carbon, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other nucleophiles in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted spiro compounds.
Scientific Research Applications
5,5-Dimethyl-1,3-dioxaspiro[5.5]undecan-4-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-1,3-dioxaspiro[5.5]undecan-4-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The spiro structure allows it to fit into enzyme active sites, leading to inhibition or activation of enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-1,5-dioxaspiro[5.5]undecane: Similar structure but different functional groups.
1,4-Diazaspiro[5.5]undecan-3-one: Contains nitrogen atoms in the spiro ring, leading to different chemical properties.
Uniqueness
5,5-Dimethyl-1,3-dioxaspiro[5.5]undecan-4-one is unique due to its specific spiro structure and the presence of the ketal group. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Properties
CAS No. |
64884-58-8 |
---|---|
Molecular Formula |
C11H18O3 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
5,5-dimethyl-1,3-dioxaspiro[5.5]undecan-4-one |
InChI |
InChI=1S/C11H18O3/c1-10(2)9(12)13-8-14-11(10)6-4-3-5-7-11/h3-8H2,1-2H3 |
InChI Key |
UXMUWOPVTWOSFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)OCOC12CCCCC2)C |
Origin of Product |
United States |
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